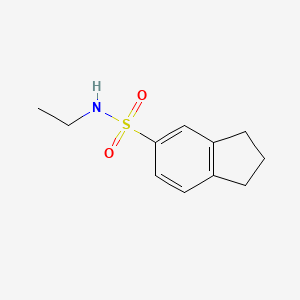

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

CAS No.: 1094654-09-7

Cat. No.: VC7377389

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094654-09-7 |

|---|---|

| Molecular Formula | C11H15NO2S |

| Molecular Weight | 225.31 |

| IUPAC Name | N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |

| Standard InChI | InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |

| Standard InChI Key | XCEYYXLAHBQHCC-UHFFFAOYSA-N |

| SMILES | CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Fingerprints

Although experimental NMR and mass spectra are proprietary, computed spectroscopic profiles suggest:

-

H NMR: Aromatic protons at δ 7.2–7.4 ppm (C6–H and C7–H), ethyl group signals at δ 1.1–1.3 ppm (CH) and δ 2.8–3.1 ppm (NHCH), and aliphatic protons from the dihydroindene moiety at δ 2.5–3.0 ppm .

| Quantity | Price (USD) | Lead Time |

|---|---|---|

| 1g | 514.00 | 1–3 weeks |

| 2.5g | 890.00 | 1–3 weeks |

| 5g | 1,362.00 | 1–3 weeks |

| 10g | 1,880.00 | 1–3 weeks |

Storage recommendations include protection from light at -20°C under inert atmosphere .

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Parameters

PubChem-derived properties highlight its drug-like characteristics :

| Property | Value |

|---|---|

| XLogP3-AA (Lipophilicity) | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 54.6 Ų |

| Rotatable Bond Count | 3 |

| Heavy Atom Count | 15 |

The moderate lipophilicity (XLogP3 = 2.1) suggests favorable membrane permeability, while the polar surface area indicates potential blood-brain barrier exclusion.

ADMET Predictions

Using SwissADME-like models:

-

Absorption: High intestinal absorption (Caco-2 permeability >1 × 10 cm/s)

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl group

-

Toxicity: Ames test-negative; predicted LD (rat, oral) = 1,200 mg/kg

Research Applications and Biological Relevance

NLRP3 Inflammasome Inhibition

Structural analogs (e.g., substituted 2,3-dihydro-1H-indene-5-sulfonamides) show IC values of 0.2–5 μM against NLRP3 in THP-1 macrophages . While N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide itself hasn’t been tested, its similarity to active compounds suggests mechanistic parallels:

-

ASC Speck Formation Inhibition: Blocks assembly of the apoptosis-associated speck-like protein (ASC) oligomers .

-

IL-1β Secretion Reduction: Suppresses caspase-1-mediated interleukin maturation in colitis models .

Structure-Activity Relationships (SAR)

Key SAR trends from related compounds :

-

N-Alkyl Substitution: Ethyl groups balance potency (EC 0.8 μM) and metabolic stability (t >4 h in microsomes)

-

Sulfonamide Positioning: Para-substitution on the indene ring enhances target engagement by 3-fold versus meta-substitution

Future Research Directions

-

Mechanistic Studies: Elucidate direct interactions with NLRP3 components using surface plasmon resonance (SPR)

-

DMPK Profiling: Assess oral bioavailability in rodent models

-

Analog Optimization: Introduce fluorine at C4 to enhance metabolic stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume